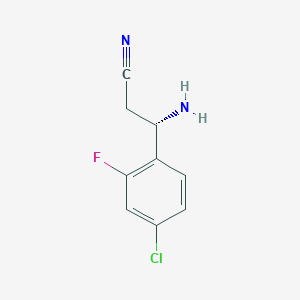

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile

Description

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile (CAS: 1213518-58-1) is a chiral nitrile-containing compound with a molecular formula of C₉H₈ClF N₂ and a molecular weight of 198.62 g/mol . It features a stereospecific (3S)-amino group and a 4-chloro-2-fluorophenyl substituent attached to a propanenitrile backbone.

Properties

Molecular Formula |

C9H8ClFN2 |

|---|---|

Molecular Weight |

198.62 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-chloro-2-fluorophenyl)propanenitrile |

InChI |

InChI=1S/C9H8ClFN2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m0/s1 |

InChI Key |

HOCRXDZCJNTSOQ-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)F)[C@H](CC#N)N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-2-fluoroaniline with acrylonitrile under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to two analogs with similar backbones but differing substituents:

Table 1: Key Properties of (3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile and Analogs

Substituent Effects on Physicochemical Properties

- Steric and Electronic Effects : The 4-chloro-2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas the 3-fluoro-4-(trifluoromethyl)phenyl group in 42379-52-2 introduces stronger electron-withdrawing and steric bulk, which may influence metabolic stability .

Biological Activity

(3S)-3-Amino-3-(4-chloro-2-fluorophenyl)propanenitrile, with the CAS number 1213518-58-1, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClFN₂ |

| Molecular Weight | 198.62 g/mol |

| CAS Number | 1213518-58-1 |

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions that include starting materials such as malonitrile and various aromatic aldehydes. These reactions are often catalyzed by specific agents to enhance yield and selectivity. For instance, a study highlighted a pseudo-four-component reaction that yielded related compounds with significant biological activity .

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial effects. In particular, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. For example, one study demonstrated that related compounds displayed minimum inhibitory concentrations (MICs) ranging from 12.4 to 16.5 µM against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound class. Some synthesized analogs have been reported to surpass the anti-inflammatory activity of curcumin in specific assays, indicating a promising therapeutic profile for inflammatory conditions .

3. Antifibrotic Properties

Compounds derived from similar synthetic routes have also been identified as potential antifibrotic agents. They demonstrated inhibitory activity in liver fibrosis models by affecting the activation of hepatic stellate cells at concentrations as low as 10 µM . This suggests a possible application in treating liver-related disorders.

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study, several analogs of this compound were tested for their antibacterial properties using the disc diffusion method against standard bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Case Study 2: Anti-inflammatory Screening

A series of compounds including this compound were evaluated in vitro for their anti-inflammatory effects using cytokine release assays. The findings revealed that these compounds could effectively reduce pro-inflammatory cytokines, suggesting their potential in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.